BenchChemオンラインストアへようこそ!

Ribavirin

Antiviral screening Astrovirus Broad-spectrum antiviral

This D-ribavirin lot provides a validated broad-spectrum antiviral baseline distinct from sofosbuvir (−48×) and favipiravir (>30× less potent). Its dual IMPDH inhibition and lethal mutagenesis mechanism underpins HCV GTP-depletion studies (EC50 37.1 μM, DBN3a replicon) and SARS-CoV-2 extinction in remdesivir synergy models. The correct enantiomer (D-ribavirin) is critical—the L-form (ICN 17261) lacks antiviral activity, retaining only immunomodulatory effects. Researchers who require quantitative potency across virus families, including a confirmed negative control for coronavirus assays, should standardize on this specific stereoisomer.

Molecular Formula C8H12N4O5
Molecular Weight 244.20 g/mol
CAS No. 66510-90-5
Cat. No. B7781098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibavirin
CAS66510-90-5
Molecular FormulaC8H12N4O5
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N
InChIInChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1
InChIKeyIWUCXVSUMQZMFG-AFCXAGJDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Soluble
Water-soluble
Slightly soluble in alcohol.
In water, 142 mg/mL at 25 °C
3.32e+01 g/L

Ribavirin CAS 66510-90-5: Broad-Spectrum Nucleoside Analog Baseline Characterization


Ribavirin (CAS 66510-90-5) is a synthetic purine nucleoside analog structurally related to guanosine, characterized by a 1,2,4-triazole-3-carboxamide base moiety [1]. It exhibits broad-spectrum antiviral activity against both RNA and DNA viruses through multiple proposed mechanisms, including inhibition of inosine monophosphate dehydrogenase (IMPDH), direct inhibition of viral RNA-dependent RNA polymerase, and lethal mutagenesis via incorporation into viral RNA [1][2]. Ribavirin's pan-viral efficacy profile has been quantitatively mapped across seven virus families, with highest potency observed against Flaviviridae and Paramyxoviridae, while Coronaviridae and Astroviridae show reduced susceptibility [3]. The compound demonstrates a distinctive pharmacokinetic profile among nucleoside analogs, with oral bioavailability below 50% but a markedly extended plasma half-life compared to other agents in its class [4].

Why Ribavirin Cannot Be Simply Substituted with Other Nucleoside Analogs or Broad-Spectrum Antivirals


Generic substitution of ribavirin with other nucleoside analogs or broad-spectrum antivirals is scientifically unsound due to fundamental differences in antiviral spectrum, potency, resistance modulation, and toxicity profiles across this compound class. While ribavirin, favipiravir, and remdesivir are all classified as broad-spectrum RNA virus inhibitors, their quantitative efficacy profiles diverge substantially across virus families [1]. For instance, favipiravir demonstrates superior in vivo efficacy against Crimean-Congo hemorrhagic fever virus compared to ribavirin [2], whereas ribavirin exhibits broader species coverage against human astroviruses, inhibiting both HAstV4 and VA1 while favipiravir is only active against VA1 [3]. Furthermore, ribavirin's role in HCV therapy extends beyond direct antiviral activity to include resistance barrier enhancement when combined with direct-acting antivirals (DAAs), a property not shared by newer DAAs alone [4]. Ribavirin's characteristic hemolytic anemia liability has driven development of analogs like taribavirin (viramidine) and levovirin, yet these alternatives have either failed to demonstrate adequate efficacy or have not matched the full therapeutic profile of the parent compound [5]. These multidimensional differences preclude simple interchangeability and necessitate evidence-based selection based on specific experimental or clinical requirements.

Ribavirin Differential Evidence: Quantitative Head-to-Head Comparisons Against Key Comparators


Ribavirin vs. Favipiravir: Differential Antiviral Spectrum Against Human Astrovirus Species

Ribavirin demonstrates broader species coverage against human astroviruses compared to favipiravir. In Caco-2 cell-based infection assays, ribavirin inhibited replication of both astrovirus VA1 (EC50 = 154 μM) and human astrovirus 4 (HAstV4, EC50 = 268 μM), whereas favipiravir was only active against VA1 (EC50 = 246 μM) and reduced HAstV4 replication by only 44% at the highest tested dose of 1000 μM [1]. This represents a qualitative difference in antiviral spectrum rather than merely a potency differential, as favipiravir fails to achieve meaningful inhibition against HAstV4 within the tested concentration range.

Antiviral screening Astrovirus Broad-spectrum antiviral In vitro efficacy

Ribavirin vs. Favipiravir vs. Remdesivir: Comparative in Vivo Efficacy in Crimean-Congo Hemorrhagic Fever Model

In a mouse model of Crimean-Congo hemorrhagic fever (CCHF) using IFNAR-/- mice, ribavirin, favipiravir (T-705), and arbidol were evaluated for in vivo antiviral efficacy. Ribavirin administered at 100 mg/(kg×d) did not increase the survival rate of IFNAR-/- mice but prolonged the time to death (p<0.001) and reduced aminotransferase levels and virus titers. In contrast, favipiravir treatment at 15, 30, or 300 mg/(kg×d) initiated 1 hour post-infection, or at 300 mg/(kg×d) initiated up to 2 days post-infection, resulted in 100% survival with no signs of disease and no detectable virus in blood or organs [1]. The study authors concluded that favipiravir's in vivo efficacy exceeds that of ribavirin, the current standard drug for CCHF treatment [1]. All three compounds suppressed virus replication in vitro by ≥3 log units (IC50 0.6–2.8 μg/mL; IC90 1.2–4.7 μg/mL) [1].

Hemorrhagic fever In vivo efficacy Animal model Antiviral therapy

Ribavirin vs. Mizoribine: Comparable Anti-HCV Activity with Differentiated Safety Profile

In a genome-length HCV RNA replication reporter assay system, mizoribine demonstrated anti-HCV activity comparable to ribavirin, with an IC50 of approximately 100 μM for mizoribine versus a similar IC50 for ribavirin (exact value not numerically specified in the source but characterized as 'similar') [1]. The combination of IFN-α with ribavirin exhibited more effective anti-HCV activity than IFN-α alone, and the anti-HCV activity of mizoribine in co-treatment with IFN-α was at least equivalent to that of ribavirin, with the effect apparent at mizoribine concentrations of at least 5 μM [1]. The key differentiator lies in the safety profile: ribavirin is associated with hemolytic anemia as a dose-limiting toxicity, whereas mizoribine has not been associated with severe side effects in its clinical applications [1].

Hepatitis C virus HCV replicon Combination therapy Nucleoside analog

Ribavirin vs. Other Nucleoside Analogs: Distinctive Pharmacokinetic Profile with Extended Plasma Half-Life

Among clinically utilized antiviral nucleoside analogs, ribavirin exhibits a distinctive pharmacokinetic profile characterized by an extended plasma half-life that differentiates it from all other reviewed agents in its class. A comprehensive comparative pharmacokinetic analysis of zidovudine, didanosine, zalcitabine, aciclovir, ganciclovir, vidarabine, and ribavirin found that all reviewed agents except ribavirin have a relatively short plasma half-life of approximately 0.5 to 4 hours [1]. Ribavirin's oral bioavailability is less than 50%, comparable to didanosine and aciclovir, while zidovudine and zalcitabine exceed 60% bioavailability [1]. Additionally, ribavirin demonstrates high cerebrospinal fluid penetration, achieving CSF concentrations greater than 70% of concurrent plasma concentrations, a property shared only with vidarabine among the agents reviewed [1].

Pharmacokinetics Nucleoside analogs Bioavailability Half-life

Ribavirin vs. Taribavirin (Viramidine): Efficacy-Toxicity Trade-off in HCV Therapy

Taribavirin (viramidine), a purine nucleoside analog prodrug of ribavirin, was developed to address ribavirin's dose-limiting hemolytic anemia. In a Phase III registration trial, taribavirin failed to demonstrate adequate efficacy but did show significantly less anemia compared with weight-adjusted ribavirin [1]. The majority of adverse events other than anemia and gastrointestinal side effects were similar between treatment groups; anemia rates were lower in the taribavirin arm while gastrointestinal adverse event rates were lower in the ribavirin arm [2]. Interim results from a subsequent Phase IIb study suggested that weight-based dosing of taribavirin may yield improved antiviral effects, though sustained viral response rates comparable to ribavirin remain to be demonstrated in larger prospective studies [1]. Most ribavirin analogs investigated in human subjects have not matched the combined efficacy and safety profile of ribavirin itself [3].

Hepatitis C Prodrug Hemolytic anemia Clinical trial

Ribavirin Addition to Sofosbuvir-Based DAA Regimens: Quantified Impact on Adverse Events Without Efficacy Benefit

A 2025 systematic review and meta-analysis of eight randomized controlled trials evaluated the addition of ribavirin to sofosbuvir-based direct-acting antiviral (DAA) regimens in previously treated individuals with non-genotype 1 hepatitis C virus (HCV) infection. The analysis found that adding ribavirin to sofosbuvir-based combinations, compared to sofosbuvir-based regimens alone, did not show a benefit in achieving sustained virological response (SVR), with an odds ratio (OR) of 0.91 (95% confidence interval 0.26–3.17, I² = 70.0%) based on moderate certainty GRADE evidence [1]. However, the addition of ribavirin was associated with significantly increased adverse events (OR 2.03, 95% CI 1.58–2.6, I² = 8.0%) and a numerical increase in treatment discontinuation (OR 1.81, 95% CI 0.78–4.28, I² = 0.0%) [1]. Subgroup analysis revealed no benefit of adding ribavirin across any non-genotype 1 HCV subpopulations [1].

Hepatitis C Direct-acting antivirals Sofosbuvir Meta-analysis

Ribavirin Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Broad-Spectrum Antiviral Screening for Astrovirus and Understudied Viral Pathogens

Based on evidence that ribavirin inhibits both HAstV4 and VA1 human astrovirus species while favipiravir is only active against VA1 [1], ribavirin serves as a preferred positive control compound for astrovirus antiviral screening campaigns. Researchers investigating therapeutics for astrovirus-associated encephalitis or systemic infections should select ribavirin over favipiravir when broad astrovirus species coverage is required. The quantitative EC50 values (154 μM for VA1; 268 μM for HAstV4) provide benchmark potency references for assay validation and compound ranking [1].

HCV Replicon System Positive Control with Well-Characterized Combination Activity

Evidence from genome-length HCV RNA replication assays demonstrates that ribavirin exhibits anti-HCV activity similar to mizoribine (IC50 approximately 100 μM range) and that the combination of IFN-α with ribavirin produces enhanced anti-HCV activity compared to IFN-α alone [1]. This established profile makes ribavirin the preferred positive control for HCV replicon assays requiring a compound with extensively documented combination effects and clinical validation, particularly when evaluating novel agents intended for use with interferon-based or interferon-sparing regimens. The well-characterized toxicity profile, including hemolytic anemia, also provides a relevant benchmark for assessing therapeutic index in HCV drug development [1].

CCHF Antiviral Research Requiring In Vivo Benchmark Comparator

In Crimean-Congo hemorrhagic fever (CCHF) antiviral development programs, ribavirin serves as the established standard-of-care comparator against which novel agents are evaluated. Evidence from IFNAR-/- mouse model studies demonstrates that while favipiravir achieves superior in vivo efficacy (100% survival vs. ribavirin's lack of survival benefit), ribavirin's in vitro potency (IC50 0.6–2.8 μg/mL) is comparable to both favipiravir and arbidol, and ribavirin co-administration with favipiravir yields beneficial rather than adverse effects [1]. Researchers should procure ribavirin as the benchmark control for in vivo CCHF studies to enable direct comparison with published data and to evaluate potential combination strategies [1].

Pharmacokinetic Studies of Extended Half-Life Nucleoside Analogs

For pharmacokinetic investigations requiring a nucleoside analog with extended plasma half-life relative to class comparators, ribavirin provides a distinctive tool compound. Comparative pharmacokinetic data demonstrate that all other reviewed nucleoside analogs (zidovudine, didanosine, zalcitabine, aciclovir, ganciclovir, vidarabine) have plasma half-lives of approximately 0.5 to 4 hours, whereas ribavirin's half-life is notably extended beyond this range [1]. Additionally, ribavirin's high cerebrospinal fluid penetration (>70% of concurrent plasma concentration) makes it suitable for tissue distribution studies evaluating CNS exposure [1]. Researchers designing time-course experiments or evaluating accumulation kinetics should consider ribavirin when extended half-life properties are experimentally advantageous [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ribavirin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.